6-methyl-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-pyridin-3-ylpyrimidin-4-amine -

6-methyl-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-pyridin-3-ylpyrimidin-4-amine

Catalog Number: EVT-4150413
CAS Number:
Molecular Formula: C19H18N6
Molecular Weight: 330.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,4-difluorobenzyl)-3-(1H-pyrazol-5-yl)imidazo[1,2-b]pyridazin-6-amine (1)

Compound Description: N-(2,4-difluorobenzyl)-3-(1H-pyrazol-5-yl)imidazo[1,2-b]pyridazin-6-amine (compound 1) was identified as a starting point for the development of potent, selective, and brain-penetrant anaplastic lymphoma kinase (ALK) inhibitors. [] This compound served as a lead structure for scaffold hopping and optimization efforts, ultimately leading to the discovery of more advanced ALK inhibitors with improved properties. []

Relevance: N-(2,4-difluorobenzyl)-3-(1H-pyrazol-5-yl)imidazo[1,2-b]pyridazin-6-amine (compound 1) shares a key structural motif with 6-methyl-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-pyridin-3-ylpyrimidin-4-amine, which is the presence of a substituted imidazo[1,2-a]pyridine core. [] Both compounds feature a bicyclic system incorporating an imidazole ring fused to a pyridine ring, although the specific substitution patterns and the presence of additional structural elements differ.

(6-(1-(5-fluoropyridin-2-yl)ethoxy)-1-(5-methyl-1H-pyrazol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)((2S)-2-methylmorpholin-4-yl)methanone (13)

Compound Description: (6-(1-(5-fluoropyridin-2-yl)ethoxy)-1-(5-methyl-1H-pyrazol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)((2S)-2-methylmorpholin-4-yl)methanone (compound 13) is a potent, selective, and brain-penetrable ALK inhibitor. [] It was discovered through scaffold hopping and lead optimization efforts starting from compound 1. [] Compound 13 exhibited significant inhibition of phosphorylated-ALK (p-ALK) levels in the hippocampus and prefrontal cortex of mice after intraperitoneal administration. []

Relevance: (6-(1-(5-fluoropyridin-2-yl)ethoxy)-1-(5-methyl-1H-pyrazol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)((2S)-2-methylmorpholin-4-yl)methanone (compound 13) represents a structurally related compound to 6-methyl-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-pyridin-3-ylpyrimidin-4-amine due to the shared presence of a substituted imidazo[1,2-a]pyridine core. [] While compound 13 features a pyrrolo[2,3-b]pyridine system, the overall arrangement of the fused imidazole and pyridine rings remains similar to that found in the target compound. The distinct substitution patterns and additional structural elements in compound 13 contribute to its specific ALK inhibitory activity and pharmacokinetic properties.

2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (7)

Compound Description: 2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (compound 7) is a potent dual PI3K/mTOR inhibitor with demonstrated kinase selectivity, cellular growth inhibition, modest plasma clearance, and acceptable oral bioavailability. [] This compound serves as the basis for the development of a carbon-11 labeled analog for PET imaging of PI3K/mTOR in cancer. []

Relevance: The structural similarity between 2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (compound 7) and 6-methyl-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-pyridin-3-ylpyrimidin-4-amine lies in the presence of a substituted imidazo[1,2-a]pyridine core. [] Despite the considerable differences in their overall structures and the presence of additional functional groups in compound 7, the shared imidazo[1,2-a]pyridine moiety highlights their common chemical class. Compound 7 demonstrates the versatility of this core structure in designing potent inhibitors for various targets, including PI3K/mTOR.

2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(piperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (11)

Compound Description: 2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(piperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (compound 11) is a precursor for the synthesis of a carbon-11 labeled analog of compound 7, a potent dual PI3K/mTOR inhibitor. [] It is the N-demethylated form of compound 7 and serves as the starting material for N-11C-methylation to produce the desired PET tracer. []

(S)-N-(8-((4-(cyclopentanecarbonyl)-3-methylpiperazin-1-yl)methyl)-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide (10)

Compound Description: (S)-N-(8-((4-(cyclopentanecarbonyl)-3-methylpiperazin-1-yl)methyl)-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide (compound 10) is a potent RORγt inverse agonist. [] It exhibits good pharmacological potency in biochemical and cell-based assays, as well as favorable physicochemical properties, including low to medium plasma protein binding across various species. [] Compound 10 also demonstrated in vivo activity in a rodent pharmacokinetic/pharmacodynamic (PK/PD) model after oral administration, leading to a reduction in IL-17 cytokine production. []

Relevance: The structural similarity between (S)-N-(8-((4-(cyclopentanecarbonyl)-3-methylpiperazin-1-yl)methyl)-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide (compound 10) and 6-methyl-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-pyridin-3-ylpyrimidin-4-amine lies in the shared core structure of a substituted imidazo[1,2-a]pyridine ring system. [] Both compounds feature this bicyclic system as a central element, although the specific substituents and attached functional groups differ. Compound 10 exemplifies how modifications to the imidazo[1,2-a]pyridine core, such as the addition of piperazine and pyrimidine moieties, can lead to compounds with potent RORγt inverse agonist activity and favorable pharmacological profiles.

(S)-N-(8-((4-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-3-methylpiperazin-1-yl)methyl)-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide (33)

Compound Description: (S)-N-(8-((4-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-3-methylpiperazin-1-yl)methyl)-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide (compound 33) is another potent RORγt inverse agonist developed in the same study as compound 10. [] It demonstrates comparable pharmacological potency in biochemical and cell-based assays, excellent physicochemical properties, and in vivo activity in a rodent PK/PD model, similar to compound 10. [] Notably, compound 33 incorporates a 5-tert-butyl-1,2,4-oxadiazole moiety as a replacement for the terminal cyclopentylamide group found in compound 10, which is considered a metabolic soft spot. []

Relevance: (S)-N-(8-((4-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-3-methylpiperazin-1-yl)methyl)-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide (compound 33) is structurally similar to 6-methyl-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-pyridin-3-ylpyrimidin-4-amine due to the common feature of a substituted imidazo[1,2-a]pyridine core. [] Both compounds share this central bicyclic system, but with different substituents and attached functional groups. Compound 33 highlights the successful strategy of replacing the cyclopentylamide group in compound 10 with a 5-tert-butyl-1,2,4-oxadiazole moiety, which is known to enhance metabolic stability while preserving the desired RORγt inverse agonist activity and favorable pharmacological profile. [] This modification demonstrates the importance of optimizing the structure of imidazo[1,2-a]pyridine derivatives to improve their therapeutic potential.

3-(3-fluoro-4-methoxyphenyl)-2-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine

Compound Description: This compound is an analogue of 2-fluoro-4-(2-methyl-8-(3-(methylsulfonyl)benzylamino)imidazo[1,2-a]pyrazin-3-yl)phenol (compound 1). [] It exhibited good tolerability in mice and demonstrated dose-dependent protective activity in a coxsackievirus serotype B4-induced pancreatitis model. []

Relevance: 3-(3-fluoro-4-methoxyphenyl)-2-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine shares the imidazo[1,2-a]pyridine core structure with 6-methyl-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-pyridin-3-ylpyrimidin-4-amine. [] Although the pyridine ring in the analogue is fused to a pyrazine ring instead of a pyrimidine, the overall structure retains significant similarity, particularly the positioning of the methyl group and the 4-amine substituent. The shared core structure suggests a potential for overlapping biological activities and highlights the importance of imidazo-fused heterocycles as pharmacophores.

2-fluoro-4-(2-methyl-8-(3-(methylsulfonyl)benzylamino)imidazo[1,2-a]pyrazin-3-yl)phenol (compound 1)

Compound Description: This compound is a broad-spectrum inhibitor of enterovirus replication. [] It inhibited all tested species of enteroviruses and rhinoviruses with high potency and directly inhibited phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) in an in vitro kinase activity assay. []

Relevance: 2-fluoro-4-(2-methyl-8-(3-(methylsulfonyl)benzylamino)imidazo[1,2-a]pyrazin-3-yl)phenol (compound 1) also shares the imidazo[1,2-a]pyridine core structure with 6-methyl-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-pyridin-3-ylpyrimidin-4-amine. [] Though the core pyridine in compound 1 is fused with a pyrazine instead of pyrimidine, the overall structural similarity is evident. This resemblance, particularly the presence of the imidazo-fused system, suggests the potential for these compounds to share some biological activity profiles. Compound 1's demonstrated antiviral properties further highlight the potential for developing therapeutically valuable compounds based on this core structure.

Properties

Product Name

6-methyl-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-pyridin-3-ylpyrimidin-4-amine

IUPAC Name

6-methyl-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-pyridin-3-ylpyrimidin-4-amine

Molecular Formula

C19H18N6

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C19H18N6/c1-13-5-4-8-25-16(12-22-19(13)25)11-21-17-9-14(2)23-18(24-17)15-6-3-7-20-10-15/h3-10,12H,11H2,1-2H3,(H,21,23,24)

InChI Key

OXBIPVAQTAJHKD-UHFFFAOYSA-N

SMILES

CC1=CC=CN2C1=NC=C2CNC3=NC(=NC(=C3)C)C4=CN=CC=C4

Canonical SMILES

CC1=CC=CN2C1=NC=C2CNC3=NC(=NC(=C3)C)C4=CN=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.